Ethyl 3,3-diphenylpropanoate
Overview
Description
Ethyl 3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O2. It is an ester derived from 3,3-diphenylpropanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-diphenylpropanoate can be synthesized through the esterification of 3,3-diphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-diphenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 3,3-diphenylpropanoic acid and ethanol.
Reduction: It can be reduced to 3,3-diphenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 3,3-diphenylpropanoic acid and ethanol.
Reduction: 3,3-diphenylpropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ethyl 3,3-diphenylpropanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release 3,3-diphenylpropanoic acid and ethanol. The ester group can also participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with another functional group .
Comparison with Similar Compounds
Ethyl 3,3-diphenylpropanoate can be compared with other esters such as:
Ethyl benzoate: Similar in structure but derived from benzoic acid.
Mthis compound: Similar but with a methyl group instead of an ethyl group.
Ethyl 3-hydroxy-3,3-diphenylpropanoate: Contains a hydroxyl group, making it more reactive in certain conditions .
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
IUPAC Name |
ethyl 3,3-diphenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRDSROKCWSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322712 | |
Record name | Ethyl 3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-18-8 | |
Record name | 7476-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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